Anemosapogenin
Description
Structure
2D Structure
Properties
IUPAC Name |
9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLKAXCQLXHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies
Botanical Sources and Distribution
Anemosapogenin has been identified in several plant species, most notably within the Ranunculaceae and Lamiaceae families.
The genus Pulsatilla is a significant source of this compound. phcogrev.com The dried root of Pulsatilla chinensis (Bunge) Regel, a traditional Chinese medicinal herb, is particularly rich in triterpenoid (B12794562) saponins (B1172615) that yield this compound upon hydrolysis. phcogrev.comresearchgate.netnih.gov this compound exists as the aglycone core of various saponins found in this plant, including anemoside A3 and anemoside B4. phcogrev.comnih.govresearchgate.net Anemoside B4 is noted as the most abundant of these saponins and is often used as a quality control marker for Pulsatilla chinensis. researchgate.netnih.gov The plant is also a source of other saponins such as pulchinenoside A, B, and C. phcogrev.com
This compound has also been detected in Rosmarinus officinalis (rosemary), a member of the Lamiaceae family. nih.gov Analysis of rosemary-leaf extracts has confirmed the presence of the triterpene this compound, alongside other compounds like micromeric acid, betulinic acid, and ursolic acid. nih.gov The genus Anemoclema, specifically from the roots of Anemoclema glaucifolium (part of the Ranunculaceae family), is another source, where it is the aglycone for saponins like Anemoclemoside A and B. researchgate.net
| Botanical Source | Family | Plant Part | Associated Saponins |
| Pulsatilla chinensis | Ranunculaceae | Root | Anemoside A3, Anemoside B4, Pulchinenosides |
| Rosmarinus officinalis | Lamiaceae | Leaves | Not specified |
| Anemoclema glaucifolium | Ranunculaceae | Roots | Anemoclemoside A, Anemoclemoside B |
Advanced Isolation and Purification Strategies
The extraction and purification of this compound require multi-step processes, often beginning with the isolation of its parent saponins from plant material.
Bioassay-guided fractionation is a key strategy for isolating bioactive compounds from natural sources. researchgate.netnih.gov This method involves a step-by-step separation of components from a crude plant extract. researchgate.net The process begins with extraction, followed by fractionation using chromatographic techniques. researchgate.netnih.gov Each resulting fraction is then screened for a specific biological activity. researchgate.net This iterative process of separation and bio-assaying is repeated until a pure, active compound is isolated. researchgate.net This approach is crucial for identifying and purifying specific phytomolecules like the saponins that contain this compound, guiding researchers to the most potent fractions for further analysis. researchgate.netmdpi.com
Chromatography is fundamental to the isolation and purification of this compound and its parent saponins. Column chromatography is a common technique used for the initial fractionation of crude plant extracts. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is a more advanced method that offers high resolution and sensitivity, making it suitable for separating closely related compounds and for the final purification steps. nih.gov These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase, allowing for the effective isolation of individual compounds from a complex mixture. nih.gov
Since this compound is a sapogenin, it is typically prepared from its corresponding saponins through hydrolysis. This process cleaves the sugar moieties from the aglycone backbone. nih.gov A common method involves acid hydrolysis, where a solution of the isolated saponins in an aqueous alcohol is treated with a strong acid. google.com This chemical reaction breaks the glycosidic bonds, causing the less soluble sapogenins, such as this compound, to precipitate out of the solution. google.com The resulting precipitate can then be recovered and further purified. google.com Biotransformation, using microbial or enzymatic methods, also serves as a technique to hydrolyze the glycosyl groups from saponins to produce active secondary saponins or sapogenins. mdpi.com
Biosynthetic Pathways and Precursors
General Triterpenoid (B12794562) Biosynthesis Mechanisms
Triterpenoids in plants are synthesized via the isoprenoid pathway. researchgate.net The fundamental C5 building block, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl diphosphate (DMAPP), are produced through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. frontiersin.orgnih.gov For triterpenoids, the MVA pathway is the principal source of precursors. frontiersin.orgnumberanalytics.com
The key stages of the general triterpenoid biosynthesis are:
Formation of Farnesyl Diphosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to create the C15 compound, farnesyl diphosphate (FPP). scielo.br
Squalene (B77637) Synthesis: Two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by the enzyme squalene synthase (SQS) to form the linear C30 hydrocarbon, squalene. numberanalytics.comscielo.br
Epoxidation: Squalene undergoes epoxidation by squalene epoxidase (SE) to yield 2,3-oxidosqualene (B107256). researchgate.netnumberanalytics.com This molecule is a critical branch point, serving as the direct precursor for the synthesis of both sterols and triterpenes. mdpi.comnih.govnih.gov
Cyclization: The crucial step for generating structural diversity is the cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.orgnih.gov Depending on the specific OSC, 2,3-oxidosqualene is folded and rearranged into one of many possible polycyclic triterpene skeletons. researchgate.net For oleanane-type saponins (B1172615) like anemosapogenin, the key OSC is β-amyrin synthase (βAS), which catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin. nih.govresearchgate.net
Tailoring Reactions: Following the formation of the basic carbon skeleton, a series of decorative modifications occur. These tailoring reactions are primarily catalyzed by two major enzyme families:
Cytochrome P450 Monooxygenases (CYP450s): These enzymes introduce functional groups, most commonly hydroxyl groups, onto the triterpene backbone. frontiersin.orgfrontiersin.org This oxidation is a key step in creating the various sapogenins (the non-sugar portion of saponins). researchgate.net
UDP-dependent Glycosyltransferases (UGTs): These enzymes attach sugar moieties to the sapogenin, typically at the hydroxyl groups introduced by CYP450s, to form the final saponin (B1150181) glycosides. frontiersin.orgresearchgate.net
Table 1: Key Enzymes in General Triterpenoid Biosynthesis This interactive table summarizes the primary enzymes and their roles in the pathway leading to triterpenoid skeletons.
| Enzyme | Abbreviation | Function |
| Squalene Synthase | SS | Catalyzes the condensation of two farnesyl diphosphate (FPP) molecules to form squalene. nih.gov |
| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene to form 2,3-oxidosqualene. nih.gov |
| Oxidosqualene Cyclase | OSC | Catalyzes the cyclization of 2,3-oxidosqualene into various triterpene skeletons. researchgate.netfrontiersin.org |
| β-Amyrin Synthase | βAS | A specific OSC that produces the oleanane-type skeleton, β-amyrin. nih.govnih.gov |
| Cytochrome P450 Monooxygenase | CYP450 | Mediates oxidative modifications (e.g., hydroxylation) of the triterpene skeleton to form sapogenins. frontiersin.orgfrontiersin.org |
| UDP-dependent Glycosyltransferase | UGT | Catalyzes the attachment of sugar moieties to the sapogenin to form saponins. frontiersin.orgresearchgate.net |
Proposed Biosynthetic Routes to this compound
This compound is an oleanane-type triterpenoid sapogenin. Its biosynthesis, therefore, follows the oleanane (B1240867) branch of the general pathway. The direct precursor for the oleanane skeleton is β-amyrin. nih.govresearchgate.net this compound's chemical structure (olean-12-ene-3β,23,28-triol) indicates that it is derived from β-amyrin (olean-12-ene-3β-ol) through specific oxidative modifications.
The proposed biosynthetic pathway from β-amyrin to this compound involves sequential hydroxylation reactions catalyzed by cytochrome P450 enzymes.
Precursor Formation: The pathway begins with the cyclization of 2,3-oxidosqualene into β-amyrin, a reaction catalyzed by β-amyrin synthase (βAS). nih.gov
Hydroxylation Events: To form this compound, the β-amyrin backbone must be hydroxylated at two specific positions: C-23 and C-28. These reactions are believed to be mediated by specific CYP450s.
C-28 Hydroxylation: The oxidation of the C-28 methyl group to a hydroxymethyl group is a common step in the biosynthesis of many oleanane-type saponins, leading to sapogenins like hederagenin (B1673034) or oleanolic acid (if further oxidized to a carboxylic acid). Research in Medicago truncatula has identified CYP716A12 as a key enzyme responsible for the multi-step oxidation of β-amyrin at the C-28 position. nih.gov
C-23 Hydroxylation: The subsequent or preceding hydroxylation at the C-23 position is also required. While the specific enzyme for this step in this compound biosynthesis has not been definitively characterized, studies on the biosynthesis of other oleanane-type saponins, such as soyasaponins in Glycine max, have identified CYP93E1 as a C-24 hydroxylase. frontiersin.org Transcriptome analysis of Anemone flaccida, a plant rich in oleanane-type saponins, has identified numerous putative CYP450 genes, including members of the CYP716A subfamily, which are key candidates for catalyzing these specific oxidative reactions. frontiersin.org
The precise sequence of these hydroxylation events is not yet fully elucidated and may vary between plant species. However, the available evidence strongly suggests a pathway where β-amyrin is sequentially oxidized by distinct CYP450 enzymes to yield the final this compound structure.
Table 2: Proposed Biosynthetic Steps from β-Amyrin to this compound This interactive table outlines the proposed enzymatic transformations.
| Precursor | Enzyme Class (Proposed) | Reaction | Product |
| β-Amyrin | Cytochrome P450 (CYP450) | C-28 Hydroxylation | (Intermediate) |
| (Intermediate) | Cytochrome P450 (CYP450) | C-23 Hydroxylation | This compound |
Chemical Modification and Derivatization Studies
Semi-synthetic Approaches to Anemosapogenin Analogues (e.g., Isopropylidenyl this compound)
This reaction typically involves treating the parent compound, in this case, this compound, with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. The resulting isopropylidenyl derivative would selectively protect vicinal diols present in the this compound structure. This protective strategy can be employed to allow for regioselective modifications at other positions of the molecule. Following subsequent chemical transformations, the isopropylidene group can be readily removed under mild acidic conditions to regenerate the diol. This approach provides a versatile platform for creating a library of this compound analogues with modifications at specific sites, which is essential for detailed structure-activity relationship studies.
Synthetic Strategies for this compound Derivatives (e.g., C-28 ester derivatives)
The carboxyl group at the C-28 position of oleanane-type triterpenoids like this compound is a prime target for chemical modification to generate derivatives with enhanced biological activities. nih.gov The synthesis of C-28 ester derivatives is a common strategy to increase the lipophilicity of the parent compound, potentially improving its membrane permeability and oral bioavailability.
One common synthetic route involves the esterification of the C-28 carboxylic acid. This can be achieved by reacting this compound with an appropriate alcohol in the presence of an acid catalyst or by using coupling agents. For instance, the synthesis of C-28 amino-functionalized triterpenoids has been reported, where the C-28 carboxylic acid is coupled with various amino-containing moieties. nih.gov These reactions often employ standard peptide coupling reagents to form an amide or ester linkage.
A study on oleanolic acid, a structurally related triterpenoid (B12794562), detailed the synthesis of C-28 esters with amino and guanidine (B92328) groups. nih.gov This involved the initial formation of C-28 esters containing a terminal amino group, followed by guanylation. nih.gov Such modifications have been shown to impart significant cytotoxic activity against various cancer cell lines. nih.gov These synthetic strategies can be directly applied to this compound to create a diverse range of C-28 ester derivatives for biological evaluation.
Structure-Activity Relationship (SAR) Investigations of this compound and its Analogues
Understanding the structure-activity relationship (SAR) is fundamental to the rational design of more effective and selective therapeutic agents based on the this compound scaffold.
The biological activity of triterpenoid saponins (B1172615) and their sapogenins is highly dependent on their molecular structure. For oleanane-type sapogenins, to which this compound belongs, certain structural features are known to significantly influence their biological effects, such as hemolytic activity. researchgate.netnih.gov
The presence of polar functional groups on the sapogenin skeleton can enhance biological activity. For example, a carboxyl group at the C-28 position and hydroxyl groups at specific positions, such as a β-hydroxyl group at C-2 or an α-hydroxyl group at C-16, have been shown to significantly increase hemolytic activity. researchgate.netnih.gov Conversely, the introduction of a methyl hydroxyl group at C-23 or C-24 has been associated with reduced activity. researchgate.netnih.gov
Modifications at the C-3 position have also been explored. For instance, the synthesis of C-3 hemisynthetic triterpenic esters of ursolic and oleanolic acids has demonstrated that esterification at this position can modulate biological activity and cytotoxicity. nih.gov The nature of the ester group, including the presence of aromatic rings and specific substituents, can influence the compound's potency and selectivity. nih.gov
A summary of the influence of key structural features on the hemolytic activity of oleanane-type sapogenins is presented in the table below.
| Structural Feature | Position | Effect on Hemolytic Activity |
| Carboxyl (COOH) | C-28 | Enhanced |
| α-Hydroxyl (α-OH) | C-16 | Enhanced |
| β-Hydroxyl (β-OH) | C-2 | Enhanced |
| Methyl Hydroxyl (CH2OH) | C-23 or C-24 | Reduced |
| α-Hydroxyl (α-OH) | C-2 | Reduced |
For saponins, the glycosidic counterparts of sapogenins, the nature, number, and linkage of the sugar moieties attached to the aglycone core play a critical role in their biological activity. While this compound is the aglycone, the bioactivity of its corresponding saponins is significantly influenced by the attached sugars.
Studies on various triterpenoid saponins have shown that the complexity of the sugar chains is a key determinant of their effects. researchgate.netnih.gov For instance, in some cases, a decrease in the number of sugar units at the C-3 position and an increase in the number at the C-28 position can lead to enhanced hemolytic properties. researchgate.netnih.gov
The stereochemistry of the functional groups on the sapogenin skeleton is also a crucial factor. The specific spatial arrangement of hydroxyl groups and other substituents can dramatically alter the biological activity of the molecule. researchgate.netnih.gov This highlights the importance of stereoselective synthesis and the characterization of the stereochemistry of any new analogues.
The table below summarizes the general impact of saccharide moieties on the bioactivity of triterpenoid saponins.
| Saccharide Moiety Feature | Impact on Bioactivity |
| Complexity of sugar chains | Significant influence on activity levels |
| Number of sugar units at C-3 | A decrease can enhance activity in some cases |
| Number of sugar units at C-28 | An increase can enhance activity in some cases |
While specific studies on the nano-assembly of this compound are not prominent in the literature, the formulation of hydrophobic drugs into nano-assemblies is a well-established strategy to enhance their pharmacological function. nih.govnih.gov Given the lipophilic nature of this compound, its incorporation into nano-delivery systems could potentially improve its solubility, stability, and bioavailability, thereby enhancing its therapeutic efficacy.
Nano-assemblies, such as polymeric nanoparticles, liposomes, and micelles, can encapsulate hydrophobic compounds like this compound within their core. nih.gov This encapsulation can protect the drug from premature degradation and metabolism, and allow for controlled or targeted release. For instance, core-shell structured nano-assemblies have been developed to carry hydrophobic drugs and facilitate their delivery to specific cells or tissues. nih.gov
The surface of these nano-assemblies can be further functionalized with targeting ligands to direct the drug to its site of action, minimizing off-target effects. nih.gov The use of such nano-carriers could be a promising approach to overcome the challenges associated with the delivery of this compound and to unlock its full therapeutic potential. Research in this area would be a logical next step in the development of this compound-based therapeutics.
Advanced Analytical Methodologies for Anemosapogenin Research
Spectroscopic Characterization Techniques (e.g., 1D and 2D-NMR Spectroscopy, HR-ESI-MS, Single Crystal X-ray Diffraction Analysis)
Spectroscopic techniques are fundamental in determining the precise molecular structure of anemosapogenin. They provide detailed information about the compound's atomic connectivity, functional groups, and three-dimensional arrangement.
1D and 2D-NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural characterization of organic molecules like this compound. emerypharma.com One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide initial information about the proton and carbon environments within the molecule. emerypharma.com However, for complex structures, 1D spectra often suffer from signal overlap. researchgate.net
Two-dimensional (2D) NMR techniques overcome this limitation by spreading signals across two frequency axes, revealing correlations between different nuclei. researchgate.netwikipedia.org Key 2D NMR experiments used in the characterization of natural products include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for connecting different fragments of the molecule. nih.gov
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a given spin system, not just those that are directly coupled. libretexts.org
These combined techniques allow for the unambiguous assignment of all proton and carbon signals, confirming the steroidal backbone, the position of hydroxyl groups, and other structural features of this compound.
HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. Electrospray Ionization (ESI) is a soft ionization technique that allows large, thermally labile molecules like sapogenins to be converted into gas-phase ions without significant fragmentation. nih.gov When coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF), HR-ESI-MS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision. This accurate mass measurement allows for the calculation of a unique elemental formula, which is a critical step in identifying unknown compounds and confirming the identity of known ones like this compound. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion, providing valuable structural information based on the resulting fragmentation patterns. nih.govresearchgate.net
Single Crystal X-ray Diffraction Analysis Single-crystal X-ray diffraction is considered the "gold standard" for determining the three-dimensional structure of a crystalline compound. nih.gov This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial coordinates of each atom. nih.gov This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of stereocenters within the this compound molecule. nih.gov Although obtaining suitable crystals can be a challenge, a successful X-ray analysis provides the most definitive structural evidence. mdpi.commdpi.com
Interactive Table: Spectroscopic Data for this compound Characterization
| Technique | Information Obtained | Key Application for this compound |
|---|---|---|
| 1D-NMR (¹H, ¹³C) | Provides information on the chemical environment of individual protons and carbons. emerypharma.com | Initial assessment of functional groups and carbon skeleton. |
| 2D-NMR (COSY, HSQC, HMBC) | Reveals connectivity between atoms (H-H, C-H), resolving complex structural features. libretexts.orgnih.gov | Definitive assignment of the steroidal structure and stereochemistry. |
| HR-ESI-MS | Delivers highly accurate mass of the molecular ion. nih.gov | Determination of the elemental formula (e.g., C₂₇H₄₄O₄). |
| HR-ESI-MS/MS | Provides fragmentation patterns characteristic of the molecular structure. nih.govresearchgate.net | Structural confirmation and differentiation from isomers. |
| Single Crystal X-ray Diffraction | Determines the precise 3D arrangement of atoms in a crystal. nih.gov | Unambiguous determination of absolute stereochemistry and conformation. |
Advanced Mass Spectrometry Techniques for Metabolite Profiling
Metabolite profiling, or metabolomics, aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov Advanced mass spectrometry techniques are central to this field and can be applied to understand the biochemical context of this compound in its natural source. researchgate.netnih.gov
Untargeted metabolomics using LC-HRMS platforms (like Q-TOF or Orbitrap) seeks to detect and identify as many metabolites as possible in a sample to discover novel compounds or biomarkers. biorxiv.orgyoutube.com This approach provides a global snapshot of the metabolome. In contrast, targeted metabolomics focuses on the accurate quantification of a specific, predefined list of metabolites, including this compound, using highly sensitive techniques like UPLC-MS/MS. nih.govnih.gov
These advanced MS-based profiling methods can be used to compare the metabolite profiles of different plant species or the same species grown under different conditions. This can reveal insights into the biosynthesis of this compound and other related saponins (B1172615), and how their production is influenced by genetic or environmental factors. biorxiv.org
Interactive Table: Chromatographic Methodologies for this compound Analysis
| Technique | Principle | Primary Application for this compound | Key Considerations |
|---|---|---|---|
| HPLC | Separation based on partitioning between a stationary and a mobile phase. nih.govgoogle.com | Isolation, purification, and routine quantification. | Requires sensitive detector (e.g., ELSD, MS) due to weak UV absorbance. nih.gov |
| UPLC-MS/MS | High-pressure chromatography for faster, higher-resolution separation coupled to a specific mass detector. ijsrtjournal.com | Highly sensitive and specific quantitative analysis in complex matrices. | Ideal for trace-level detection and high-throughput analysis. ijsrtjournal.com |
| LC-HRMS/MS | LC separation followed by high-accuracy mass measurement. taylorfrancis.comphcog.com | Phytochemical fingerprinting and identification of unknown related compounds. | Enables dereplication and elemental formula determination. taylorfrancis.com |
| GC-MS | Separation of volatile compounds in the gas phase. brjac.com.brmdpi.com | Analysis of this compound after chemical derivatization. | Requires a derivatization step (e.g., silylation) to increase volatility. mdpi.com |
Mechanistic Investigations of Anemosapogenin S Biological Activities Pre Clinical Focus
Anti-non-alcoholic Steatohepatitis (NASH) Mechanisms
Pre-clinical research has identified anemosapogenin derivatives as potential therapeutic candidates for non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease. Mechanistic studies have focused on a semi-synthesized derivative, isopropylidenyl this compound (IA), which has demonstrated significant efficacy in mitigating liver injury and fibrosis through distinct molecular pathways. nih.gov
The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that is crucial for regulating bile acid, lipid, and glucose homeostasis. nih.govmdpi.com Its activation is a key therapeutic strategy for liver diseases like NASH. nih.gov Studies have shown that isopropylidenyl this compound (IA) can significantly alleviate liver injury by activating the FXR pathway. nih.gov In a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD)-induced mouse model of NASH, treatment with IA led to the activation of the FXR pathway. nih.gov This activation was evidenced by the increased expression of its downstream target genes, including Nr0b2, Abcb11, and Slc10a2. nih.gov The activation of this signaling cascade is instrumental in managing bile acid levels and lipid metabolism, thereby reducing the pathological stress on the liver characteristic of NASH. nih.gov
Transcription factor EB (TFEB) is recognized as a primary regulator of autophagy and lysosomal biogenesis. nih.govresearchgate.net By controlling the expression of genes related to these processes, TFEB plays a critical role in cellular clearance, including the degradation of lipids (lipophagy). nih.govresearchgate.net Isopropylidenyl this compound (IA) was found to exert its anti-NASH effects by concurrently activating the TFEB-mediated autophagy pathway. nih.gov This activation promotes the degradation of lipids, addressing the steatosis component of NASH. nih.gov The dual action of IA on both the FXR pathway and TFEB-mediated autophagy indicates a multi-targeted approach to alleviating liver injury and fibrosis, making it a promising candidate for NASH treatment. nih.gov
The anti-NASH and anti-fibrotic properties of isopropylidenyl this compound (IA) have been validated in several preclinical models that mimic human liver disease. nih.gov
In Vitro Cellular Models:
LX-2 Cells: These are human hepatic stellate cells (HSCs), which are the primary cell type responsible for collagen production during liver fibrosis. proquest.comnih.gov In TGF-β1-treated LX-2 cells, a model for liver fibrosis, IA demonstrated significant anti-liver fibrosis activity. nih.gov
Huh7 Cells: This is a human hepatoma cell line commonly used to study liver steatosis. nih.govproquest.com In oleic acid-treated Huh7 cells, which mimic the fat accumulation seen in NASH, IA showed significant anti-liver steatosis activity. nih.gov
In Vivo Animal Models:
CDAHFD-induced Mouse Models: The choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) model effectively induces NASH in mice that pathologically resembles the human condition, including steatosis, inflammation, and fibrosis. researchgate.netnih.govmdpi.com In this model, IA was shown to significantly ameliorate liver injury. nih.gov
BDL-induced Rat Models: The bile duct ligation (BDL) model in rats is a widely used experimental method to induce cholestatic liver injury and secondary fibrosis. nih.gov The liver-protective and anti-fibrosis activities of IA were further confirmed in the BDL-induced rat model. nih.gov
| Model Type | Specific Model | Key Finding | Observed Effect of IA | Reference |
|---|---|---|---|---|
| In Vitro | TGF-β1-treated LX-2 Cells | Anti-fibrosis Activity | Significant reduction in fibrosis markers. | nih.gov |
| Oleic Acid-treated Huh7 Cells | Anti-steatosis Activity | Significant reduction in lipid accumulation. | nih.gov | |
| In Vivo | CDAHFD-induced Mouse Model | Amelioration of Liver Injury | Activated FXR pathway; reduced liver injury. | nih.gov |
| BDL-induced Rat Model | Liver Protection & Anti-fibrosis | Verified protective and anti-fibrotic effects. | nih.gov |
Anticancer Mechanisms
Saponins (B1172615), the class of compounds to which this compound belongs, are known to possess various anticancer properties, including the induction of programmed cell death through apoptosis and autophagy. mdpi.comresearchgate.net Research into saponins isolated from Pulsatilla chinensis, the plant from which this compound is derived, has elucidated several key anticancer mechanisms.
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. A key pathway for inducing apoptosis is the intrinsic or mitochondrial pathway, which can be triggered by various cellular stresses. Cancer cells often exhibit a more hyperpolarized mitochondrial membrane potential compared to normal cells, a feature that can be exploited by certain therapeutic agents. nih.gov
Studies on total saponins from Pulsatilla chinensis have demonstrated cytotoxic activity against cancer cells. One of the active components identified, 23-hydroxybetulinic acid (HBA), was shown to induce apoptosis via the intrinsic pathway. A critical step in this process was the significant disruption of the mitochondrial membrane potential. This depolarization leads to the release of pro-apoptotic factors from the mitochondria. nih.gov The study on HBA confirmed that this disruption was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases-9 and -3, which execute the final stages of cell death.
Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or inducing cell death. researchgate.net Beclin-1 is a pivotal protein that regulates the initiation of autophagy and mediates the crosstalk between autophagy and apoptosis. nih.govnih.gov Its interaction with the anti-apoptotic protein Bcl-2 inhibits autophagy, and disruption of this complex can trigger the autophagic process. nih.gov
While direct evidence linking this compound to the upregulation of Beclin-1 is not detailed in the available research, the modulation of autophagy is a known anticancer mechanism for saponins. researchgate.net The regulation of Beclin-1 is a crucial checkpoint controlling cell fate. nih.govnih.gov For instance, in certain cellular contexts, inducing high levels of autophagy through the activation of the Beclin-1 complex can lead to autophagic cell death. nih.gov Given that other saponins from Pulsatilla species trigger cell death pathways, it is plausible that modulation of Beclin-1-dependent autophagy could be an additional, though not yet fully demonstrated, anticancer mechanism for this compound. nih.gov
| Mechanism | Specific Action | Key Molecular Events | Reference |
|---|---|---|---|
| Induction of Apoptosis | Mitochondrial Pathway Activation | Disruption and depolarization of mitochondrial membrane potential. | nih.gov |
| Regulation of Apoptotic Proteins | Upregulation of Bax; downregulation of Bcl-2; activation of Caspase-9 and -3. | ||
| Regulation of Autophagic Cell Death | Modulation of Beclin-1 | Beclin-1 is a key regulator at the intersection of autophagy and apoptosis, though its direct modulation by this compound is not specified. | nih.govnih.gov |
Modulation of Cancer-Related Signaling Pathways (e.g., in HeLa cells)
This compound, a triterpenoid (B12794562) saponin (B1150181), has been identified as a key component in extracts that exhibit significant modulatory effects on various cancer-related signaling pathways. In pre-clinical studies, particularly using the HeLa human cervical cancer cell line, extracts containing this compound and related saponins have demonstrated the ability to interfere with critical pathways that govern cancer cell proliferation, survival, and differentiation. researchgate.netnih.gov
Research on methanolic extracts from plants known to contain this compound, such as those from the Pulsatilla genus, revealed a potent inhibitory effect on a wide array of signaling pathways in HeLa cells. researchgate.netnih.gov At a concentration of 40 µg/mL, these extracts strongly inhibited the activation of Stat3, Smad, AP-1, NF-κB, MYC, Ets, Wnt, and Hedgehog pathways. researchgate.netnih.gov These pathways are crucial for multiple physiological processes that become dysregulated in cancer, including cell growth, differentiation, migration, and apoptosis. nih.gov The inhibition of these signaling nodes suggests that the active compounds, primarily triterpenoid saponins, can deregulate cellular proliferation and progression towards a neoplastic phenotype by altering the key signaling molecules required for cell cycle progression. nih.gov
The mechanism appears to involve the suppression of transcription factors that are essential for the expression of genes driving cancer cell growth. researchgate.net By inhibiting pathways like NF-κB and Stat3, which are often constitutively active in malignant cells, this compound contributes to an anti-tumor environment. semanticscholar.org This broad-spectrum inhibition highlights the compound's potential to disrupt the complex signaling network that cancer cells rely on for their survival and expansion. researchgate.netnih.gov
Inhibition of Cancer Cell Growth and Proliferation in Pre-clinical Models
The modulation of signaling pathways by this compound directly translates to the inhibition of cancer cell growth and proliferation in pre-clinical models. The antiproliferative activity of triterpenoid saponins, including this compound, has been demonstrated in various cancer cell lines. researchgate.netsemanticscholar.org
In studies using HeLa cells, phytochemical analysis confirmed that the compounds responsible for strongly suppressing growth and proliferation were mainly triterpenoid saponins. researchgate.netnih.gov The anti-proliferative effect is often linked to the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net For instance, other saponins have been shown to initiate apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, involving the activation of caspases. researchgate.net Similarly, ginsenoside Rg5, another saponin, was found to inhibit the proliferation of HeLa cells by down-regulating key proteins in the cell cycle pathway, such as MCM6, CCNA2, and CDK6. nih.gov
Triterpenoid saponins isolated from Anemone flaccida have been shown to suppress the proliferation of hepatocellular carcinoma (HCC) cells in H22 tumor-bearing mice. semanticscholar.org This effect was associated with the blockage of signaling pathways like ERK1/2, p38 MAPK, JNK, and STAT3, which are critical for tumor growth. semanticscholar.org The collective evidence from these pre-clinical models indicates that this compound, as a representative triterpenoid saponin, effectively curtails cancer cell proliferation by disrupting fundamental cellular processes required for their growth. researchgate.netsemanticscholar.org
Anti-inflammatory Mechanisms
Inhibition of Pro-inflammatory Cytokine Release
This compound is implicated in potent anti-inflammatory activities, primarily through the suppression of pro-inflammatory cytokine production. Saponins, as a class, are recognized for their ability to modulate inflammatory responses. nih.govnih.gov In various pre-clinical models using macrophages, such as RAW264.7 cells stimulated with lipopolysaccharide (LPS), saponins have been shown to significantly inhibit the release of key pro-inflammatory cytokines. nih.govnih.gov
Studies on related saponins demonstrate a marked reduction in the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.govmdpi.com For example, Timosaponin B-II significantly attenuated the LPS-stimulated increase of TNF-α, IL-6, and IL-1β at both the mRNA and protein levels in a dose-dependent manner. nih.gov This inhibition prevents the amplification of the inflammatory cascade, where cytokines like TNF-α can trigger the release of other mediators, including IL-6. nih.govnih.gov The mechanism involves the downregulation of genes encoding these cytokines, thereby reducing their synthesis and subsequent release from inflammatory cells like macrophages. nih.govtermedia.pl
| Saponin/Extract | Cell Line | Stimulant | Inhibited Cytokines | Source |
| Timosaponin B-II | BV2 | LPS | IL-1β, TNF-α, IL-6 | nih.gov |
| Prosapogenin III | RAW264.7 | LPS | IL-1β, IL-6 | nih.gov |
| Rosa laevigata Extract | RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | mdpi.com |
| Salvia officinalis Extract | THP-1 | LPS | TNF-α, IL-6 | mdpi.com |
Modulation of Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. semanticscholar.orgnih.govnih.gov These pathways are central regulators of inflammatory gene expression. mdpi.comnih.gov
In response to inflammatory stimuli like LPS, the NF-κB pathway is activated, leading to the transcription of genes for pro-inflammatory cytokines and enzymes such as iNOS and COX-2. mdpi.comnih.gov Saponins isolated from Anemone flaccida have been shown to inhibit this pathway by preventing the phosphorylation of IκB-α, which in turn suppresses the nuclear translocation of the NF-κB p65 subunit. nih.gov
Simultaneously, these saponins modulate the MAPK signaling cascade, which includes key kinases like extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. nih.govnih.gov Pre-clinical studies have consistently shown that saponins can decrease the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages. nih.govnih.gov By inhibiting both the NF-κB and MAPK pathways, this compound can effectively shut down the molecular machinery responsible for producing a broad range of inflammatory mediators. nih.govmdpi.com This dual inhibition is a hallmark of the potent anti-inflammatory action of many triterpenoid saponins. nih.govnih.gov
| Saponin/Compound | Target Pathway | Effect | Cell Model | Source |
| Saponin W3 | NF-κB | Suppressed p65 DNA binding, inhibited IκB-α phosphorylation | RAW 264.7 | nih.gov |
| Saponin W3 | MAPK | Decreased phosphorylation of MAPKs | RAW 264.7 | nih.gov |
| Flaccidoside II | MAPK | Activated p38, inhibited ERK-1/2 phosphorylation | MPNST cells | nih.gov |
| Timosaponin B-II | NF-κB / MAPK | Decreased activation of p65, p38, and JNK | BV2 cells | nih.gov |
| Prosapogenin III | NF-κB / MAPK | Inhibited phosphorylation of ERK1/2, p38, JNK; suppressed NF-κB translocation | RAW264.7 | nih.gov |
Antimicrobial Mechanisms
Perturbation of Cellular Membranes and Pore Formation
The antimicrobial activity of saponins like this compound is largely attributed to their ability to interact with and disrupt microbial cell membranes. mdpi.comjmb.or.kr This mechanism is a common feature of many amphipathic molecules, including antimicrobial peptides (AMPs), which share structural characteristics with saponins. jmb.or.krnih.gov The process begins with the binding of the saponin molecule to the surface of the microbial membrane, an interaction often facilitated by the electrostatic attraction between the compound and negatively charged components of the bacterial membrane. jmb.or.kr
Following binding, the saponin molecules insert themselves into the lipid bilayer, leading to a perturbation of the membrane's structure and integrity. mdpi.comnih.gov This disruption can manifest in several ways, ultimately leading to increased membrane permeability. nih.gov At a sufficient concentration, this perturbation can lead to the formation of pores or channels through the membrane. latrobe.edu.au
Two widely accepted models for pore formation by membrane-active molecules are the "barrel-stave" and "toroidal pore" models. latrobe.edu.au
Barrel-Stave Model : In this mechanism, the antimicrobial molecules aggregate and insert into the membrane to form a bundle that resembles the staves of a barrel, creating a hydrophilic pore through the membrane's hydrophobic core. latrobe.edu.au
Toroidal Pore Model : Here, the molecules induce the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet, creating a "wormhole" or pore lined by both the antimicrobial molecules and the lipid head groups. latrobe.edu.au
This loss of membrane integrity leads to the leakage of essential intracellular contents, such as ions and metabolites, and the dissipation of vital membrane potentials, ultimately resulting in microbial cell death. nih.gov This direct, physical mechanism of action is considered less likely to induce microbial resistance compared to antibiotics that target specific metabolic enzymes. nih.gov
Interactions with Steroids (e.g., Cholesterol) in Target Membranes
The biological activities of this compound, a triterpenoid sapogenin, are intrinsically linked to its interactions with the plasma membranes of target cells. A primary mechanism underlying these interactions is the compound's affinity for sterols, particularly cholesterol, which is a fundamental component of mammalian cell membranes. While direct preclinical studies focusing exclusively on this compound are limited, a substantial body of research on closely related triterpenoid saponins, including those from the Pulsatilla genus, provides a strong framework for understanding its likely mechanisms of action.
The prevailing scientific consensus suggests that saponins, as a class of compounds, exert their effects on membranes through a cholesterol-dependent mechanism. nih.gov These molecules are amphiphilic, possessing both a lipophilic (fat-loving) aglycone backbone and a hydrophilic (water-loving) sugar moiety. nih.gov This dual nature allows them to insert into the lipid bilayer of cell membranes.
The interaction is not merely a passive insertion but a specific association with membrane cholesterol. nih.gov It is widely postulated that saponins form complexes with cholesterol molecules within the membrane. nih.gov This association is thought to disrupt the normal packing of membrane lipids, leading to a variety of biophysical changes. The formation of these saponin-cholesterol complexes can lead to increased membrane permeability, the formation of pores, and in some cases, complete membrane disintegration. nih.govmdpi.com This membrane-disrupting activity is a key factor in the cytotoxic and hemolytic effects observed for many saponins.
The structure of the saponin, including both the aglycone (sapogenin) and the attached sugar chains, plays a critical role in the intensity of this interaction. thieme-connect.de For instance, the number and type of sugar residues can influence the saponin's solubility and how it presents itself to the membrane. However, the nature of the aglycone itself is a primary determinant of the saponin's functional activity. nih.gov
Preclinical research on Pulsatilla saponins offers more specific insights. A study on Pulsatilla saponin E, a compound structurally related to glycosides of this compound, demonstrated its ability to reduce the levels of free and total cholesterol in non-small cell lung cancer cells. nih.gov This finding suggests that the interaction may go beyond simple membrane disruption to include modulation of cellular cholesterol homeostasis.
The following table summarizes findings from studies on related saponins, illustrating the general effects of this class of compounds on membrane cholesterol and integrity. It is important to note that these data are for related saponins and are presented to infer the likely behavior of this compound.
| Saponin/Sapogenin Investigated | Model System | Key Findings | Reference |
| General Triterpenoid Saponins | Erythrocyte Membranes | Hemolytic activity is often correlated with interaction with membrane cholesterol. | nih.gov |
| Digitonin (a steroid saponin) | Large Unilamellar Vesicles (LUVs) | Induces membrane permeability and rupture only in the presence of cholesterol. | mdpi.com |
| Pulsatilla Saponin E | Non-Small Cell Lung Cancer Cells | Suppressed cellular viability and was associated with reduced levels of free and total cholesterol. | nih.gov |
| General Saponins | Model Membranes | Form complexes with cholesterol, leading to increased membrane permeability and pore formation. | nih.gov |
These findings collectively suggest that the interaction of this compound with membrane cholesterol is a critical aspect of its biological activity. The disruption of cholesterol-rich microdomains, often referred to as lipid rafts, is a likely consequence of this interaction. Lipid rafts are specialized membrane platforms involved in cellular signaling, and their perturbation can have significant downstream effects on various cellular processes. While more direct research is needed to delineate the precise molecular interactions of this compound with membrane steroids, the existing evidence from related compounds provides a robust model for its mechanism of action at the membrane level.
Computational and Systems Biology Approaches in Anemosapogenin Research
Network Pharmacology for Target Identification and Pathway Analysis
Network pharmacology provides a holistic framework to understand the therapeutic mechanisms of multicomponent traditional medicines by analyzing the complex interactions between chemical compounds, protein targets, and diseases. While specific network pharmacology studies solely on anemosapogenin are not prevalent, research on traditional herbal formulas containing Pulsatilla species offers significant insights.
A study on Pulsatilla decoction, a formula that includes Pulsatilla chinensis, utilized network pharmacology to explore its mechanisms against colon cancer. nih.gov This analysis identified 180 potential targets for the decoction's active components, with 10 core targets being particularly significant, including MAPK1, JUN, AKT1, TP53, and TNF. nih.gov Gene Ontology (GO) enrichment analysis revealed that these targets are involved in crucial biological processes such as the regulation of cell proliferation and apoptosis, energy metabolism, and immune responses. nih.gov
Furthermore, the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis indicated that the therapeutic effects are likely mediated through complex signaling pathways, including the PI3K-Akt, MAPK, and TNF signaling pathways. nih.govresearchgate.net For instance, a network pharmacology study on Pulsatilla decoction for Crohn's disease identified HSP90AA1 as a key gene, which is linked to the glucocorticoid response. nih.gov These studies, while broad, suggest that the saponins (B1172615) within Pulsatilla, including this compound and its glycosides, likely exert their effects by modulating these extensive biological networks.
Table 1: Potential Core Targets and Pathways for Pulsatilla Saponins Identified via Network Pharmacology This table is based on data from studies on Pulsatilla decoction.
| Core Targets | Associated Signaling Pathways | Potential Biological Process |
|---|---|---|
| MAPK1, JUN, AKT1, TP53, TNF, RELA, MAPK14, CXCL8, ESR1, FOS | PI3K-Akt Signaling Pathway, MAPK Signaling Pathway, TNF Signaling Pathway | Cell Proliferation, Apoptosis, Immune Regulation, Inflammation |
| HSP90AA1 | Glucocorticoid Response Pathway | Response to Steroids, Protein Folding |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding modes of active compounds like this compound and its derivatives with their protein targets.
Research has been conducted on metabolites and derivatives of Pulsatilla saponins. For example, a molecular docking study on 23-hydroxybetulinic acid, a possible metabolite of anemoside B4, investigated its interaction with topoisomerase I (Topo I), a key enzyme in DNA replication and a target for anticancer drugs. magtechjournal.com The analysis revealed that these derivatives form stable interactions with Topo I through hydrogen bonds with key amino acid residues such as Lys532, Arg488, Arg590, and Arg364. magtechjournal.com Another study showed that 23-hydroxybetulinic acid also interacts with carbonyl reductase 1 (CBR1), suggesting a mechanism for its protective effects against doxorubicin-induced cardiotoxicity. nih.gov
Similarly, molecular docking simulations for anemoside B4 demonstrated its ability to bind to the bioactive sites of Toll-like receptor 4 (TLR4), which is involved in inflammatory responses. researchgate.net More recent research has identified pyruvate (B1213749) carboxylase (PC) as a direct target of anemoside B4 and its derivatives. nih.govacs.org Docking studies confirmed that anemoside B4 specifically binds to the His879 site of PC, altering the protein's conformation and inhibiting its enzymatic activity, which in turn alleviates colitis by reprogramming macrophage function. nih.gov
Table 2: Molecular Docking Findings for this compound-Related Compounds
| Compound | Protein Target | Key Interacting Residues | Predicted Biological Effect |
|---|---|---|---|
| 23-Hydroxybetulinic Acid Derivatives | Topoisomerase I (Topo I) | Lys532, Arg488, Arg590, Arg364 | Antitumor Activity |
| 23-Hydroxybetulinic Acid | Carbonyl Reductase 1 (CBR1) | Not specified | Cardioprotection |
| Anemoside B4 | Toll-like receptor 4 (TLR4) | Not specified | Anti-inflammatory |
| Anemoside B4 | Pyruvate Carboxylase (PC) | His879 | Anti-inflammatory (Colitis) |
Metabolomics and Proteomics Integration in Biological Systems
Metabolomics and proteomics are large-scale study of small molecules (metabolites) and proteins, respectively, within a biological system. Integrating these "omics" technologies provides a comprehensive view of the molecular changes induced by a compound, offering deep insights into its mechanism of action.
Studies on Pulsatilla chinensis have utilized these approaches to understand its complex biochemistry. A targeted metabolomics analysis of three different Pulsatilla species identified a total of 1,558 compounds, including 47 triterpenoid (B12794562) saponins. maxapress.com This research highlighted significant metabolic differences between the species and even between populations from different origins, indicating that the chemical profile, including the concentration of anemoside B4, can be highly variable. maxapress.commaxapress.com
In another study, integrated transcriptomic and metabolomic analyses were performed on P. chinensis callus cultures treated with salicylic (B10762653) acid. nih.govnih.gov This research identified 31 differentially accumulated metabolites, primarily triterpenoids. The study showed that the addition of salicylic acid significantly increased the content of anemoside B4 and enriched genes in terpenoid synthesis pathways. nih.govnih.gov While these studies focus on the plant's biology, the methodologies are foundational for future research aimed at understanding how this compound and its related compounds interact with and modulate the proteome and metabolome of human cells in disease states. Proteomic analysis combined with affinity chromatography has been instrumental in identifying specific protein targets like pyruvate carboxylase for anemoside B4. nih.gov
In Silico Prediction of Biological Activities
In silico prediction involves using computational models to forecast the biological activities and pharmacokinetic properties of chemical compounds. These methods are valuable for screening large libraries of natural products to identify promising therapeutic candidates before extensive laboratory testing.
For the derivatives of Pulsatilla saponins, computational models have been successfully applied. A three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed for 34 derivatives of 23-hydroxybetulinic acid to predict their antitumor activity. magtechjournal.com This model demonstrated good predictive capability and, when combined with molecular docking, provides a robust platform for designing new, more potent derivatives. magtechjournal.combvsalud.org
The Prediction of Activity Spectra for Substances (PASS) tool and other similar software are often used to predict a wide range of biological functions. While specific PASS predictions for this compound are not widely published, the known activities of related saponins in areas like cancer, inflammation, and neurodegenerative diseases provide a basis for such predictive studies. researchgate.net These computational predictions, by analyzing the structural features of this compound, can help prioritize experimental validation for a variety of potential therapeutic applications, thereby accelerating the drug discovery pipeline.
Future Directions and Research Gaps in Anemosapogenin Studies
Elucidation of Comprehensive Biosynthetic Pathways
A significant gap in our knowledge is the complete enzymatic pathway responsible for Anemosapogenin biosynthesis. While the general route for oleanane-type triterpenoid (B12794562) saponins (B1172615) is established, the specific enzymes that create the unique structural features of this compound are unknown. nih.gov This pathway begins with the cyclization of 2,3-oxidosqualene (B107256) by β-amyrin synthase to form the β-amyrin backbone. nih.gov Subsequent modifications, including a series of oxidation and glycosylation steps, are required to yield the final saponin (B1150181). nih.govresearchgate.net
Future research must focus on identifying the specific cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs) in Pulsatilla species that catalyze these transformations. nih.govresearchgate.net Transcriptome analysis of Pulsatilla tissues actively producing these saponins, particularly in response to elicitors like methyl jasmonate, could reveal candidate genes. nih.gov Functional characterization of these candidate enzymes in heterologous systems, such as yeast or tobacco, will be essential for confirming their precise roles in the pathway. nih.gov Elucidating this pathway is not only fundamentally important but also opens the door to producing this compound and related compounds through synthetic biology platforms. nih.gov
Table 1: Potential Enzyme Classes for this compound Biosynthesis
| Enzyme Class | Putative Function in this compound Biosynthesis | Research Approach |
|---|---|---|
| β-amyrin synthase (bAS) | Catalyzes the initial cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton. nih.gov | Gene cloning from Pulsatilla spp.; functional assay in engineered yeast. |
| Cytochrome P450s (P450s) | Perform specific hydroxylations and oxidations on the β-amyrin core to create the this compound aglycone. nih.govresearchgate.net | Transcriptome mining for candidate P450s; heterologous co-expression with bAS. |
| UDP-glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties to the sapogenin core at specific positions. nih.govresearchgate.net | Identification of UGT genes correlated with saponin accumulation; in vitro enzymatic assays with the aglycone. |
Discovery of Novel Biological Targets and Signaling Networks
The precise molecular targets and signaling networks modulated by this compound are currently unknown. Saponins from the Pulsatilla genus are known to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, but the specific contribution and mechanism of this compound remain to be clarified. nih.govresearchgate.net Research on other triterpenoid saponins has shown they can influence key cellular pathways such as those involved in apoptosis, inflammation (e.g., NF-κB pathway), and metabolic regulation. nih.govrijournals.com
Future investigations should employ a combination of modern pharmacological and proteomic techniques to deorphanize this compound. Methods such as affinity purification-mass spectrometry, where a tagged this compound molecule is used to pull down its binding proteins from cell lysates, can identify direct physical targets. Subsequent validation using biophysical assays (e.g., surface plasmon resonance) and cellular models is crucial. Furthermore, network pharmacology and phosphoproteomics can provide a broader view of the signaling cascades affected by this compound, helping to build a comprehensive picture of its mechanism of action. nih.gov
Table 2: Potential Signaling Pathways for Investigation
| Signaling Pathway | Rationale Based on Related Saponins | Proposed Research Focus |
|---|---|---|
| NF-κB Signaling | Many saponins exhibit anti-inflammatory effects by inhibiting this central inflammatory pathway. researchgate.net | Measure the effect of this compound on NF-κB activation, nuclear translocation, and target gene expression in immune cells. |
| Apoptosis Pathways (e.g., Caspase cascade, Bcl-2 family) | Pulsatilla saponins have demonstrated anticancer activity, often through the induction of apoptosis. nih.gov | Assess markers of apoptosis (caspase cleavage, Annexin V staining) in cancer cell lines treated with this compound. |
| MAPK Signaling (ERK, JNK, p38) | These pathways are central to cellular responses like proliferation, stress, and inflammation, and are common targets for phytochemicals. | Analyze the phosphorylation status of key MAPK proteins in response to this compound under various stimuli. |
| PI3K/Akt/mTOR Signaling | This pathway is crucial for cell growth and survival and is a known target for various natural anticancer compounds. | Investigate the impact of this compound on the phosphorylation of Akt and downstream mTOR targets. |
Development of Advanced Semi-synthetic Methodologies for Enhanced Bioactivity
Natural products like this compound often face challenges such as low natural abundance and suboptimal pharmacological properties. Semi-synthesis offers a powerful strategy to address these limitations by using the natural scaffold to create novel, optimized derivatives. nih.gov Extensive structure-activity relationship (SAR) studies on other saponins have shown that modifications to the aglycone or the sugar side chains can dramatically alter bioactivity. researchgate.net
A key future direction is to use this compound or a more abundant natural precursor as a starting point for chemical modification. For example, replacing hydrolytically unstable ester linkages with more robust amide bonds has proven successful for enhancing the stability and adjuvant properties of other saponins. nih.govresearchgate.net Other strategies could include altering the number or type of sugar units, or adding functional groups to the aglycone to improve target binding affinity or pharmacokinetic properties. The goal is to generate a library of this compound analogs for systematic screening, leading to the discovery of compounds with superior potency, selectivity, and drug-like characteristics.
Table 3: Potential Semi-synthetic Strategies for this compound
| Modification Strategy | Rationale / Desired Outcome | Example from Saponin Chemistry |
|---|---|---|
| Aglycone Core Modification | Introduce new functional groups to enhance target binding or alter physical properties. | Oxidation, reduction, or halogenation at specific carbon positions of the triterpenoid backbone. |
| Glycosidic Chain Modification | Alter solubility, bioavailability, and interaction with biological targets. | Selective removal (deglycosylation) or addition (glycosylation) of different sugar units. |
| Side Chain Replacement | Improve chemical stability and modulate biological activity. | Replacing an ester-linked acyl chain with a more stable amide linkage. nih.gov |
| Prodrug Formulation | Enhance bioavailability and targeted delivery. | Attaching a promoiety that is cleaved in vivo to release the active this compound. |
Exploration of Synergistic Effects with Other Phytochemicals in Complex Matrices
This compound does not exist in isolation within the plant but as part of a complex mixture of phytochemicals. The biological activity of a whole plant extract is often the result of synergistic or additive interactions between its components, an effect that is lost when compounds are studied individually. nuevo-group.com Plants in the Pulsatilla genus contain a variety of other compounds, including different triterpenoid saponins (e.g., hederagenin-based glycosides), flavonoids, and phenolic acids like caffeic acid. researchgate.netsemanticscholar.org
A critical area for future research is the systematic investigation of how these co-occurring compounds interact with this compound. For example, flavonoids might enhance the bioavailability of this compound by inhibiting efflux pumps, or they could provide complementary antioxidant activity that potentiates its primary mechanism. rijournals.comnuevo-group.com Methodologies such as isobologram analysis can be used to formally determine whether the combined effect of this compound and another phytochemical is synergistic, additive, or antagonistic. Understanding these interactions is crucial for developing rational botanical formulations and for explaining the traditional uses of Pulsatilla extracts.
Table 4: Potential Synergistic Interactions with this compound
| Co-occurring Phytochemical (from Pulsatilla spp.) | Hypothesized Basis for Synergy | Area of Investigation |
|---|---|---|
| Flavonoids | Enhanced bioavailability (e.g., efflux pump inhibition), complementary antioxidant effects. rijournals.com | Combined anti-inflammatory or anticancer assays. |
| Other Triterpenoid Saponins (e.g., Hederagenin (B1673034) glycosides) | Multi-target effects on related pathways, enhanced membrane perturbation. | Antimicrobial or cytotoxic assays. |
| Phenolic Acids (e.g., Caffeic Acid, Benzoic Acid) | Additive antioxidant and anti-inflammatory activity. researchgate.net | Assays measuring markers of oxidative stress and inflammation. |
Application of Multi-omics Technologies for Systems-Level Understanding
To achieve a holistic understanding of this compound, it is essential to move beyond single-endpoint assays and embrace a systems-biology approach. Multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide powerful tools to simultaneously investigate thousands of molecular changes within a biological system. nih.govresearchgate.net
The integrated application of these technologies represents a major future direction for this compound research. For instance, combining transcriptomics and metabolomics of Pulsatilla can link the expression of biosynthetic gene clusters directly to the production of this compound and related saponins. nih.gov In pharmacological studies, treating cells or model organisms with this compound and subsequently performing transcriptomic, proteomic, and metabolomic analyses can reveal its impact on global gene expression, protein function, and metabolic networks. nih.govmdpi.com This integrated approach can help construct comprehensive models of the compound's biosynthetic origins and its mechanisms of action, bridging the gap from gene to compound to function.
Table 5: Application of Multi-omics in this compound Research
| Omics Technology | Specific Application | Expected Insights |
|---|---|---|
| Genomics / Transcriptomics | Sequencing the genome and transcriptome of Pulsatilla spp. nih.gov | Identification of biosynthetic gene clusters; understanding transcriptional regulation of the pathway. |
| Proteomics | Analysis of the proteome of cells/tissues after this compound treatment. | Identification of direct protein targets and downstream signaling pathway perturbations. |
| Metabolomics | Profiling of metabolites in Pulsatilla or in cells treated with this compound. mdpi.com | Mapping the metabolic network of the plant; revealing cellular metabolic reprogramming induced by the compound. |
| Integrated Multi-omics | Combining datasets from the above technologies. nih.govnih.gov | Building a comprehensive model of this compound from its synthesis in the plant to its systemic effects in a biological organism. |
Q & A
Q. What spectroscopic methods are most reliable for confirming the structural identity of Anemosapogenin?
this compound’s pentacyclic triterpenoid structure (3β,23-dihydroxylup-20(29)-en-28-oic acid) is typically validated via a combination of IR spectroscopy (hydroxyl and carbonyl groups), <sup>1</sup>H/<sup>13</sup>C NMR (olefinic protons at δ 4.56–4.70 ppm and carbons at δ 109–150 ppm for the lupene skeleton), and mass spectrometry (molecular ion peak at m/z 472 [M]<sup>+</sup>). Chemical derivatization, such as acetonide formation or LiAlH4 reduction, further confirms functional groups like vicinal diols or carboxylic acids .
Q. How can this compound be isolated and quantified from plant sources like Pulsatilla chinensis or rosemary extracts?
Standard isolation involves methanol extraction followed by column chromatography (silica gel, Sephadex LH-20) and preparative HPLC. Quantification uses UHPLC-HRMS with a C18 column (1.7 µm, 2.1 × 100 mm) and negative ionization mode. Calibration curves for triterpenoids like this compound typically achieve R<sup>2</sup> > 0.99, with LOQs around 0.1 µg/mL .
Q. What are the primary challenges in distinguishing this compound from structurally similar triterpenoids?
Co-elution with analogs (e.g., betulinic acid) can occur due to shared lupane skeletons. High-resolution MS/MS (Orbitrap) with diagnostic fragments (e.g., m/z 453.321 [M−H2O]<sup>−</sup>) and NMR-based comparative analysis of C-23/C-28 substituents are critical for differentiation .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s bioavailability across studies?
Discrepancies in permeability (e.g., absence in basolateral chambers in Caco-2 assays vs. in vivo absorption) may stem from formulation hydrophobicity (Log P > 6) or model limitations. Use parallel in vitro-in vivo correlation (IVIVC) studies with phospholipid vesicle-based delivery systems to mimic membrane interactions. Include controls for cellular retention using LC-MS/MS intracellular quantification .
Q. What experimental strategies can validate this compound’s proposed mechanisms of action in pharmacological studies?
Combine gene knockout models (e.g., CRISPR-Cas9 for ALDH3A1 ) with metabolomic profiling to trace triterpenoid metabolic pathways. For anti-inflammatory assays, use LPS-induced macrophages with TNF-α/IL-6 ELISA and ROS scavenging assays (DCFH-DA fluorescence) to isolate this compound-specific effects from matrix interference .
Q. How can contradictory data on this compound’s stability under varying pH conditions be systematically addressed?
Conduct forced degradation studies (ICH guidelines):
Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of this compound derivatives?
Most SAR analyses focus on C-28 carboxyl modifications, neglecting C-23 hydroxyl interactions. Apply molecular docking (AutoDock Vina) with COX-2/P-gp targets and synchrotron-based crystallography to map hydrogen bonding. Validate with mutagenesis assays (e.g., SERT Ala147 substitutions) .
Data Contradiction & Reproducibility
Q. How can researchers mitigate variability in this compound’s reported cytotoxicity IC50 values across cell lines?
Standardize culture conditions (e.g., FBS batch, passage number) and use ATP-based viability assays (CellTiter-Glo®) instead of MTT to avoid triterpenoid-formazan interactions. Include reference controls (e.g., betulinic acid) and report Hill slopes to distinguish efficacy vs. potency artifacts .
Q. What factors contribute to inconsistent yields in this compound synthesis, and how can they be optimized?
Low yields (<15%) in semi-synthesis from betulinic acid often arise from poor regioselectivity at C-23. Use microwave-assisted catalysis (Pd/C, 100°C, 150 psi H2) and protective group strategies (TBDMS for C-28) to improve efficiency. Monitor intermediates via TLC-MS .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
